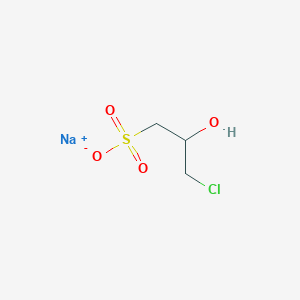
sodium;3-chloro-2-hydroxypropane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trabectedin is synthesized through a complex multi-step process that involves the isolation of the active molecule from the sea squirt Ecteinascidia turbinata. The structure of Trabectedin was determined using advanced techniques, and its synthesis involves several chemical reactions to achieve the final product .
Industrial Production Methods
Industrial production of Trabectedin involves the large-scale cultivation of the sea squirt Ecteinascidia turbinata, followed by extraction and purification of the active compound. The process is highly regulated to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trabectedin undergoes various chemical reactions, including:
Oxidation: Trabectedin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the structure of Trabectedin, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the Trabectedin molecule, potentially altering its properties .
Common Reagents and Conditions
Common reagents used in the reactions involving Trabectedin include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from the reactions of Trabectedin depend on the specific reaction conditions and reagents used. These products can include various derivatives of Trabectedin with altered biological activities .
Aplicaciones Científicas De Investigación
Trabectedin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in clinical trials for the treatment of various cancers, including soft-tissue sarcoma and ovarian cancer.
Industry: Employed in the development of new anticancer drugs and therapies .
Mecanismo De Acción
Trabectedin exerts its effects by binding to the minor groove of DNA, disrupting the DNA repair process and leading to cell death. It targets specific molecular pathways involved in cancer cell proliferation and survival, making it an effective anticancer agent .
Comparación Con Compuestos Similares
Trabectedin is unique compared to other similar compounds due to its specific mechanism of action and its origin from marine organisms. Similar compounds include:
Ecteinascidin 743: Another compound derived from the same sea squirt with similar anticancer properties.
Lurbinectedin: A synthetic analog of Trabectedin with enhanced anticancer activity.
Mefenamic acid: Although not directly related, it shares some structural similarities and is used for different therapeutic purposes .
Trabectedin stands out due to its unique origin and its specific targeting of DNA repair mechanisms, making it a valuable compound in cancer therapy .
Propiedades
IUPAC Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLNJNUWVOGZJU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














